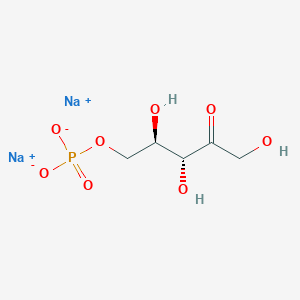
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide, also known as BM212, is a compound that has gained attention in the scientific community for its potential use in various research applications.
Wirkmechanismus
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is not fully understood. However, studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is believed to contribute to the development of Alzheimer's disease. N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has also been shown to have anti-cancer properties and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that it has been shown to have potential use in various scientific research applications. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide is relatively easy to synthesize and can be obtained in high purity. One limitation of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in scientific research. One direction is to further explore the potential anti-cancer properties of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide and its potential use in the treatment of Alzheimer's disease. Finally, more research is needed to fully understand the potential side effects of using N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide in lab experiments.
Synthesemethoden
The synthesis of N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide involves the reaction of 2-aminobenzothiazole with 2-methylacrylamide in the presence of a catalyst. The resulting product is a yellow powder that is soluble in DMSO and DMF. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide has been shown to have potential use in the treatment of Alzheimer's disease. Studies have shown that N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
101830-95-9 |
|---|---|
Produktname |
N-(1,3-Benzothiazol-2-yl)-2-methylprop-2-enamide |
Molekularformel |
C11H10N2OS |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C11H10N2OS/c1-7(2)10(14)13-11-12-8-5-3-4-6-9(8)15-11/h3-6H,1H2,2H3,(H,12,13,14) |
InChI-Schlüssel |
RQJNOLDRCJYGDU-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(=C)C(=O)NC1=NC2=CC=CC=C2S1 |
Synonyme |
2-Propenamide,N-2-benzothiazolyl-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)



![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)




